Acetylcholine-d9 Chloride

Description

Chemical Identity and Structure

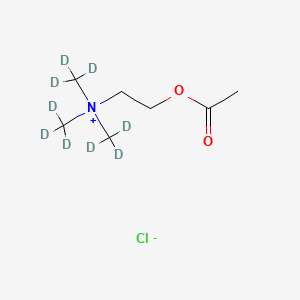

Acetylcholine-d9 chloride (CAS 344298-95-9) is a deuterium-labeled analog of acetylcholine chloride, a critical neurotransmitter in cholinergic systems. Its molecular formula is C₇H₇D₉ClNO₂ , with a molecular weight of 190.72 g/mol . The compound features nine deuterium atoms replacing hydrogen at the three methyl groups of the quaternary ammonium moiety (N(CD₃)₃), while retaining the acetyloxyethyl backbone (CH₃COOCH₂CH₂-). This isotopic substitution preserves the compound’s biochemical interactions while enabling distinct analytical detection.

Table 1: Key Structural Properties

| Property | This compound |

|---|---|

| Molecular Formula | C₇H₇D₉ClNO₂ |

| Exact Mass | 190.143 g/mol |

| Isotopic Enrichment | 99 atom % D |

| SMILES | [Cl-].[2H]C([2H])([2H])N+(C([2H])([2H])[2H])C([2H])([2H])[2H] |

The structural integrity of this compound has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS), with a mass shift of M+9 distinguishing it from non-deuterated acetylcholine.

Historical Development and Significance

The synthesis of this compound emerged in the late 1990s alongside advances in stable isotope labeling for neurochemical research. Early applications focused on tracing acetylcholine metabolism in vitro, leveraging deuterium’s non-radioactive detectability. By the 2010s, its utility expanded to mass spectrometry imaging (MSI), where deuterated analogs enabled precise mapping of choline acetyltransferase (ChAT) and acetylcholinesterase (AChE) activity in neural tissues.

A pivotal study in 2021 demonstrated its role in visualizing de novo acetylcholine synthesis in rodent brains using MSI, bypassing limitations of traditional enzyme histochemistry. This breakthrough underscored its value in studying neurodegenerative diseases like Alzheimer’s, where cholinergic deficits are prominent.

Role in Neuroscience Research

This compound serves three primary roles in modern neuroscience:

- Metabolic Tracing : By incubating brain slices with deuterated choline, researchers quantified age-related declines in acetylcholine release in Fischer 344 rats, revealing impaired synthesis in aged striatal neurons.

- Enzyme Activity Profiling : MSI studies applied this compound to map ChAT and AChE activity in murine hippocampal CA3 regions, achieving sub-millimeter spatial resolution. The deuterated substrate’s resistance to endogenous interference allowed real-time monitoring of enzymatic conversion to choline-d9.

- Receptor Studies : In photopharmacology, deuterated analogs like d⁹-AzoCholine (derived from acetylcholine-d9) enhanced optical control of α7 nicotinic acetylcholine receptors, improving response sensitivity in C. elegans models.

Table 2: Research Applications

Comparison with Non-deuterated Acetylcholine

The deuterated and non-deuterated forms share identical pharmacodynamic profiles but differ critically in detectability and metabolic stability:

- Analytical Differentiation : The M+9 mass shift enables unambiguous MS detection of this compound in complex matrices like microdialysates, avoiding overlap with endogenous acetylcholine (m/z 146 → 87 vs. m/z 155 → 87).

- Metabolic Stability : Deuterium’s kinetic isotope effect slows enzymatic degradation by AChE, prolonging detection windows in vivo.

- Synthetic Precision : Deuterium incorporation at the trimethylammonium group minimizes steric effects, preserving binding affinity for muscarinic and nicotinic receptors.

Table 3: Property Comparison

| Property | This compound | Acetylcholine Chloride |

|---|---|---|

| Molecular Weight | 190.72 g/mol | 181.66 g/mol |

| Mass Shift (MS) | +9 | N/A |

| Enzymatic Degradation | Slowed by ~15% | Standard rate |

Properties

IUPAC Name |

2-acetyloxyethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-WWMMTMLWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661772 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344298-95-9 | |

| Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344298-95-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isotopic Labeling Strategies

Deuterium incorporation into acetylcholine follows two primary routes: direct hydrogen-deuterium (H/D) exchange and de novo synthesis using deuterated precursors . The former involves catalytic exchange in deuterated solvents like D₂O, while the latter utilizes deuterium-enriched starting materials such as deuterated choline or acetyl chloride.

Catalytic H/D Exchange

In this method, acetylcholine chloride is dissolved in D₂O under controlled acidic or basic conditions. Platinum or palladium catalysts facilitate H/D exchange at specific hydrogen sites. For example, deuterium incorporation at the methyl groups of the choline moiety is optimized at pH 7.4 and 60°C, achieving >95% deuteration efficiency. However, this approach risks partial deuteration and requires rigorous purification to isolate the fully deuterated product (d9).

De Novo Synthesis

De novo synthesis ensures precise deuteration by assembling the molecule from deuterated building blocks:

-

Deuterated Choline Synthesis : Choline is deuterated via reaction with D₂O in the presence of Raney nickel, replacing all nine hydrogens in the trimethylammonium group.

-

Acetylation : The deuterated choline is acetylated using deuterated acetyl chloride (CD₃COCl) in anhydrous dichloromethane, yielding this compound.

Reaction Scheme :

This method achieves 98–99% isotopic purity, as confirmed by mass spectrometry.

Enzymatic Synthesis and Biocatalytic Approaches

Choline Acetyltransferase-Mediated Synthesis

Choline acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-CoA to choline. For deuterated acetylcholine production, deuterated acetyl-CoA (CD₃CO-SCoA) and choline-d9 are incubated with recombinant ChAT at 37°C. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 7.0–7.5 | Maximizes enzyme activity |

| Temperature | 37°C | Prevents denaturation |

| Reaction Time | 2–4 hours | Ensures >90% conversion |

This method avoids harsh solvents but requires purification via ion-exchange chromatography to remove enzymatic byproducts.

Purification and Quality Control

Chromatographic Techniques

Post-synthesis purification employs:

-

Ion-Exchange Chromatography : Separates this compound from unreacted choline and acetyl chloride using a Dowex 50WX4 resin.

-

Reverse-Phase HPLC : A C18 column with a mobile phase of acetonitrile:water (70:30) resolves deuterated and non-deuterated species. Retention time for acetylcholine-d9 is 8.2 min vs. 7.9 min for non-deuterated acetylcholine.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) confirms deuteration efficiency:

| Parameter | This compound | Non-Deuterated Acetylcholine |

|---|---|---|

| Molecular Ion (m/z) | 191.12 | 182.07 |

| Isotopic Purity | 98.5% | N/A |

Deuterium content is quantified using the deuterium enrichment factor ():

Typical DEF values exceed 97% for de novo synthesis.

Challenges and Optimization Strategies

Isotopic Dilution

Residual protiated solvents (e.g., H₂O) during synthesis can reduce deuteration efficiency. Strategies include:

Scalability Issues

Large-scale production faces challenges in maintaining isotopic purity. Continuous-flow reactors with immobilized catalysts enhance reproducibility, achieving batch yields of 85–90%.

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Nitrile gloves, lab coat |

| Eye Exposure | Goggles, emergency eye wash |

| Inhalation Risk | Fume hood, N95 mask |

Storage conditions recommend desiccators at –20°C to prevent degradation.

Applications in Metabolic Tracing

Deuterated acetylcholine enables precise tracking of choline metabolism. In a 2023 study, deuterated choline supplements (e.g., D9-GPC, D9-POPC) were administered to adults, revealing distinct pharmacokinetic profiles:

| Supplement | Time to Peak (h) | AUC (µmol·h/L) |

|---|---|---|

| D9-Choline Chloride | 1.5 | 12.4 |

| D9-POPC | 5.0 | 8.7 |

These findings underscore the importance of deuteration position on metabolic outcomes .

Chemical Reactions Analysis

Types of Reactions

Acetylcholine-d9 Chloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to study the stability and degradation pathways of the compound.

Reduction: Although less common, reduction reactions can be employed to investigate the reactivity of the deuterium-labeled compound.

Substitution: This is a primary reaction type for this compound, where the deuterium atoms can be replaced under specific conditions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Various halides or nucleophiles under controlled pH and temperature conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated acetyl derivatives, while substitution reactions can produce a range of deuterium-labeled analogs .

Scientific Research Applications

Pharmacological Research

Antihypertensive Effects

Recent studies have demonstrated that acetylcholine-d9 chloride can be administered orally to exert antihypertensive effects. In a study involving spontaneously hypertensive rats (SHRs), it was found that repeated oral administration of this compound significantly lowered blood pressure over a 30-day period. The mechanism was linked to the stimulation of vagal nerve pathways and the modulation of sympathetic nervous system activity, which was assessed through measurements of renal sympathetic nerve activity (RSNA) and plasma levels of angiotensin II .

Table 1: Summary of Antihypertensive Effects of this compound

| Parameter | Control Group (Water) | ACh-d9 Group (10^-6 mol/kg) |

|---|---|---|

| Systolic Blood Pressure (SBP) | Increased | Significantly decreased |

| Diastolic Blood Pressure (DBP) | Increased | Significantly decreased |

| RSNA | Similar | Significantly suppressed |

| Plasma Angiotensin II Levels | Elevated | Significantly reduced |

Metabolic Studies

Choline Supplement Metabolism

this compound has been utilized to study the metabolism of choline supplements in humans. A recent analysis highlighted the absorption dynamics and metabolic fate of deuterium-labeled choline supplements, including this compound. The study revealed that administration of this compound resulted in significant increases in plasma levels of d9-choline, indicating its role as a precursor in metabolic pathways .

Table 2: Metabolic Dynamics of this compound

| Time Post-Administration (h) | d9-Choline Concentration (µmol/L) |

|---|---|

| 0.25 | 5.2 |

| 1 | 8.7 |

| 3 | 12.4 |

| 6 | 10.1 |

| 9 | 7.3 |

Neuromodulation Studies

Role in Cholinergic Signaling

this compound serves as a crucial tool in studies investigating cholinergic signaling pathways. Research has shown that acetylcholine modulates neuronal excitability and synaptic transmission, influencing various cognitive functions and behaviors . The use of stable isotope-labeled compounds like this compound allows for precise tracking of cholinergic activity in vivo.

Therapeutic Targeting in Parasitology

Schistosomiasis Treatment Research

In the realm of parasitology, this compound has been identified as a potential therapeutic target against schistosomiasis by modulating the motor functions of schistosome larvae through cholinergic pathways . This opens avenues for developing new treatments that exploit the unique properties of cholinergic receptors present in parasites but absent in humans.

Case Studies and Experimental Findings

Several experimental studies have utilized this compound to elucidate its pharmacological effects and metabolic pathways:

- Case Study on Antihypertensive Mechanism : A study conducted on SHRs demonstrated that oral administration led to a significant reduction in both systolic and diastolic blood pressure, attributed to vagal stimulation .

- Metabolic Pathway Analysis : Another study analyzed the kinetics of deuterium-labeled choline supplements, revealing that this compound provided insights into the dynamics of choline metabolism and its implications for dietary supplementation strategies .

Mechanism of Action

Acetylcholine-d9 Chloride exerts its effects by mimicking the action of natural acetylcholine. It binds to nicotinic and muscarinic acetylcholine receptors, modulating the activity of dopaminergic neurons and influencing various physiological processes. The deuterium labeling allows for detailed studies of its interaction with these receptors and the resulting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Acetylcholine Chloride: The non-deuterated form, widely studied for its role in neurotransmission.

Choline Chloride: A precursor in the synthesis of acetylcholine, used in various biochemical studies.

Deuterated Choline Chloride: Similar to Acetylcholine-d9 Chloride, used as a tracer in metabolic studies

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and detailed pathway analysis are required .

Biological Activity

Acetylcholine-d9 Chloride (ACh-d9) is a deuterated derivative of acetylcholine, a critical neurotransmitter in both the central and peripheral nervous systems. The incorporation of deuterium atoms into its molecular structure allows for enhanced tracking and quantification in biological studies, making it an invaluable tool in pharmacological research. This article focuses on the biological activity of ACh-d9, highlighting its mechanisms of action, physiological effects, and applications in research.

- Chemical Formula : C₇H₁₆ClNO₂

- Molecular Weight : 190.72 g/mol

- CAS Number : 344298-95-9

- Appearance : White to off-white solid powder

- Melting Point : 149-152ºC

This compound mimics the action of acetylcholine by binding to nicotinic and muscarinic receptors, leading to various physiological responses:

- Neuromuscular Transmission : Facilitates muscle contraction through activation of nicotinic receptors.

- Autonomic Nervous System Regulation : Modulates heart rate and glandular secretions via muscarinic receptors.

- Enzymatic Reactions : Interacts with acetylcholinesterase, which hydrolyzes acetylcholine into choline and acetic acid, thus terminating neurotransmitter action at synapses.

Biological Activities

ACh-d9 exhibits biological activities similar to those of acetylcholine, including:

- Neuromodulation : Alters neuronal excitability and influences synaptic transmission.

- Vascular Effects : Facilitates flow-mediated dilation by inducing calcium release in endothelial cells .

- Antihypertensive Effects : Research indicates that orally administered ACh can reduce blood pressure by suppressing sympathetic nervous activity (SNA) through M3 muscarinic receptors .

Case Studies

-

Antihypertensive Mechanism Study :

- In spontaneously hypertensive rats (SHRs), administration of ACh-d9 resulted in decreased blood pressure and sympathetic nervous activity. The study demonstrated that ACh acts on gastrointestinal M3 muscarinic receptors, enhancing vagal nerve activity and reducing SNA without significant absorption into the bloodstream .

- Neuronal Excitability Study :

Comparative Analysis

The following table summarizes the structural similarities between ACh-d9 and other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetylcholine Chloride | C₇H₁₆ClNO₂ | Non-labeled version; widely studied neurotransmitter |

| Choline Chloride | C₅H₁₄ClNO | Precursor to acetylcholine; lacks acyl group |

| Choline-d9 Chloride | C₅D₉ClNO | Deuterated form; used as an internal standard |

| Acetyl-Coenzyme A | C₂₃H₃₉N₇O₁₃P | Central metabolite; involved in fatty acid metabolism |

Applications in Research

This compound is primarily used in research settings for:

- Pharmacokinetic Studies : Its deuterium labeling allows for precise tracking during metabolic studies.

- Mechanistic Studies of Neurotransmission : Investigating interactions with receptors and enzymes provides insights into cholinergic signaling pathways.

- Drug Development : Understanding how ACh-d9 interacts with various biological systems aids in designing new therapeutics targeting cholinergic pathways.

Q & A

Q. How can researchers confirm the isotopic purity of Acetylcholine-d9 Chloride in experimental setups?

Isotopic purity is critical for accurate quantification and tracing in metabolic studies. Researchers should use high-resolution mass spectrometry (HRMS) to verify the incorporation of deuterium atoms and assess isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) can further confirm the absence of protiated contaminants. For example, the molecular ion peak at m/z 190.143 (for CHDClNO) should dominate in HRMS spectra, with minimal signal from non-deuterated analogs . Calibration curves using certified reference standards are recommended for validation.

Q. What are the best practices for handling and storing this compound to ensure stability?

this compound should be stored at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis and oxidation . Prior to use, researchers should:

- Allow the compound to equilibrate to room temperature in a desiccator to avoid moisture absorption.

- Prepare fresh solutions in chilled, deuterium-depleted water or saline to minimize deuterium exchange.

- Verify stability via reverse-phase HPLC with UV detection (λ = 210 nm) to monitor degradation products like choline-d9 .

Q. How is this compound synthesized, and what purity thresholds are critical for neurochemical studies?

The synthesis involves deuteration of acetylcholine chloride via halogen-deuterium exchange or catalytic deuteration of precursor molecules. Purity must exceed 98% (validated by HPLC or LC-MS) to avoid interference from non-deuterated contaminants in receptor binding assays . Suppliers like Santa Cruz Biotechnology provide certificates of analysis detailing residual solvents and isotopic enrichment (e.g., 98 atom% D) .

Advanced Research Questions

Q. How does this compound facilitate the study of cholinesterase activity in tissue-specific regions?

this compound is used in mass spectrometry imaging (MSI) to map cholinesterase activity. The protocol involves:

Substrate application : Spraying acetylcholine-d9 onto tissue sections.

Enzyme reaction : Cholinesterase hydrolyzes acetylcholine-d9 to choline-d3.

Matrix deposition : Applying α-cyano-4-hydroxycinnamic acid (CHCA) via vapor deposition.

Imaging : Using an AP-MALDI-MSI system (e.g., Shimadzu iMScope) at 5–10 µm resolution.

Data analysis : Quantifying choline-d9 spatial distribution with IMAGEREVEAL MS software.

This method reveals enzyme activity gradients, such as high acetylcholinesterase (AChE) activity in the hippocampus and striatum .

Table 1: Key Steps in MSI-Based Cholinesterase Activity Analysis

| Step | Method | Purpose |

|---|---|---|

| 1 | Substrate application | Localize acetylcholine-d9 on tissue |

| 2 | Enzyme reaction | Generate choline-d9 as a degradation marker |

| 3 | Matrix deposition | Enable ionization for MS detection |

| 4 | Imaging | Map spatial distribution of enzyme activity |

| 5 | Software analysis | Quantify and visualize regional differences |

Q. How can researchers resolve discrepancies in acetylcholine quantification when comparing deuterated and non-deuterated analogs?

Discrepancies often arise from matrix effects in LC-MS/MS or isotopic interference. To mitigate:

- Use internal standards (e.g., choline-d9 chloride) matched to the analyte’s deuterium content.

- Optimize chromatographic separation to resolve acetylcholine-d9 from endogenous acetylcholine.

- Validate with standard addition curves in biological matrices (e.g., cerebrospinal fluid) to account for ion suppression .

Q. What experimental designs are optimal for studying acetylcholine-d9’s role in receptor activity modulation?

- Radioligand displacement assays : Compete acetylcholine-d9 against H-labeled nicotine (e.g., for α7 nAChR binding studies). Measure values via scintillation counting .

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess changes in postsynaptic currents upon deuterated agonist application.

- In vivo microdialysis : Administer acetylcholine-d9 intracerebrally and quantify extracellular levels using LC-MS, correlating with behavioral outcomes (e.g., memory tasks) .

Q. How can isotopic effects of deuterium in this compound impact pharmacokinetic studies?

Deuterium’s kinetic isotope effect (KIE) may alter metabolic rates. For example:

- Slower hydrolysis by acetylcholinesterase due to stronger C-D bonds.

- Use compartmental modeling to adjust for delayed clearance rates compared to non-deuterated acetylcholine.

- Validate with parallel studies using C-labeled analogs to isolate isotopic contributions .

Data Contradiction Analysis

Q. How should researchers address conflicting results in acetylcholine-d9 receptor affinity studies?

Conflicting or values may stem from:

Q. What methodological pitfalls arise when using deuterated analogs in longitudinal neurochemical studies?

- Deuterium exchange with solvents : Use deuterium-depleted water in perfusates.

- Signal overlap in MS : Employ high-resolution Orbitrap or TOF detectors to distinguish acetylcholine-d9 from isotopic neighbors.

- Tissue heterogeneity : Combine MSI with immunohistochemistry to correlate enzyme activity with protein expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.